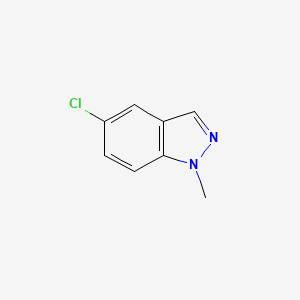

5-Chloro-1-methyl-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-1-methyl-1H-indazole is a chemical compound . It is a derivative of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Chloro-1-methyl-1H-indazole, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, radical-mediated decarboxylative C (sp 3 )-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, and reactions of N-tosylhydrazones with arynes .

科学的研究の応用

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development.

5-Chloro-1-methyl-1H-indazole

exhibits promising pharmacological activities, making it relevant for drug discovery. Researchers have explored its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent . Additionally, several recently marketed drugs contain the indazole structural motif.

Experimental Procedures

Synthesis

Various synthetic approaches have been investigated, including metal-catalyzed reactions and solvent-free conditions. For example, a Cu(OAc)2-catalyzed reaction facilitates N–N bond formation, leading to the synthesis of 1H-indazoles. In this method, 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by Cu(OAc)2-catalyzed N–N bond formation in DMSO under O2 atmosphere .

Results and Outcomes

The synthesis of 1H-indazoles using transition metal catalysis generally yields good to excellent results, with minimal formation of byproducts. Researchers have successfully obtained a wide variety of 1H-indazoles using these methods .

Neuroprotection

Specific Scientific Field

Neuroscience and neuroprotection.

Summary of Application

A specific derivative of 5-Chloro-1-methyl-1H-indazole , known as DY-9760e, has demonstrated neuroprotective effects in rat microsphere embolism models. It appears to modulate the cross-talk between calpain and caspase-3 through calpastatin, thereby reducing neuronal damage .

Experimental Procedures

Results and Outcomes

DY-9760e significantly reduces neuronal damage, suggesting its potential as a neuroprotective agent. Further studies are needed to elucidate its precise mechanisms of action .

特性

IUPAC Name |

5-chloro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWQWNSLIXJXOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672027 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-indazole | |

CAS RN |

1209268-02-9 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)